2-Hydrazino-6-(trifluoromethyl)pyridine
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Overview
Description
2-Hydrazino-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 It is characterized by the presence of a hydrazino group (-NH-NH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Biochemical Analysis
Biochemical Properties
2-Hydrazinyl-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 2-Hydrazinyl-6-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Hydrazinyl-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Hydrazinyl-6-(trifluoromethyl)pyridine change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-Hydrazinyl-6-(trifluoromethyl)pyridine can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Hydrazinyl-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as enhanced cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-Hydrazinyl-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Hydrazinyl-6-(trifluoromethyl)pyridine is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, it can be transported into the cell via specific membrane transporters and then distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 2-Hydrazinyl-6-(trifluoromethyl)pyridine is crucial for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors to regulate gene expression . Additionally, it can be targeted to the mitochondria, where it influences cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-(trifluoromethyl)pyridine typically involves the introduction of the hydrazino group and the trifluoromethyl group onto the pyridine ring. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while reduction can produce hydrazones .
Scientific Research Applications
2-Hydrazino-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4,6-bis(trifluoromethyl)pyridine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Hydrazino-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the hydrazino and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAIGTRIQMKRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537387 |
Source
|
Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94239-06-2 |
Source
|
Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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